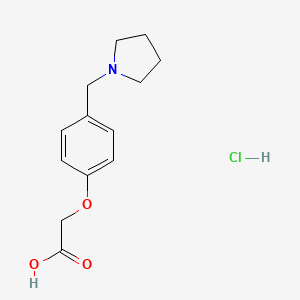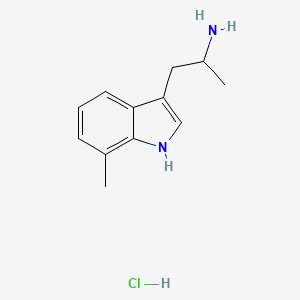
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride
概要
説明
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride typically involves multistep organic reactions. One common synthetic route includes the alkylation of 7-methylindole with an appropriate alkyl halide, followed by further functionalization to introduce the ethylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and controlled environments to ensure consistency.
化学反応の分析
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
科学的研究の応用
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound has shown potential in biological assays, particularly in studying receptor-ligand interactions due to its structural similarity to natural indole alkaloids.
作用機序
The mechanism of action of 1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride involves its interaction with specific molecular targets. In cancer research, it has been shown to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis . The compound’s indole structure allows it to interact with various receptors and enzymes, modulating their activity and influencing cellular pathways.
類似化合物との比較
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride can be compared with other indole derivatives such as:
Tryptamine: A naturally occurring indole derivative with similar structural features but differing in biological activity.
Serotonin: Another indole derivative that acts as a neurotransmitter, highlighting the diverse roles of indole compounds in biological systems.
Indole-3-acetic acid: A plant hormone that shares the indole nucleus but has distinct functions in plant growth regulation.
The uniqueness of this compound lies in its specific structural modifications, which confer unique biological activities and potential therapeutic applications.
特性
IUPAC Name |
1-(7-methyl-1H-indol-3-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-8-4-3-5-11-10(6-9(2)13)7-14-12(8)11;/h3-5,7,9,14H,6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARJOCRTMXQTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


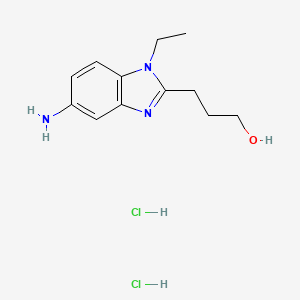


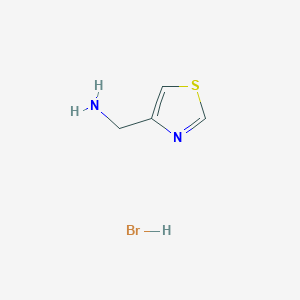

![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride](/img/structure/B1389005.png)
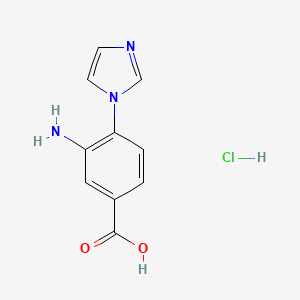
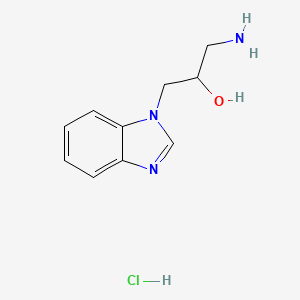
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride](/img/structure/B1389009.png)

